molecular formula C10H14N4O11P2 B13991157 Inosinate5'-diphosphate

Inosinate5'-diphosphate

Cat. No.: B13991157
M. Wt: 428.19 g/mol
InChI Key: JPXZQMKKFWMMGK-UHFFFAOYSA-N
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Description

Inosinate 5’-diphosphate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a diphosphate ester of inosine, a nucleoside that is formed by the breakdown of adenosine. Inosinate 5’-diphosphate is involved in the synthesis of purine nucleotides and is essential for the proper functioning of cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nucleoside-5’-diphosphates, including inosinate 5’-diphosphate, typically involves the use of tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate) in SN2 displacement reactions. This method allows for the selective precipitation and isolation of nucleoside-5’-diphosphates from crude reaction mixtures .

Industrial Production Methods: Industrial production of inosinate 5’-diphosphate often involves enzymatic processes using microorganisms. These processes are designed to optimize yield and purity while minimizing the use of hazardous chemicals. The use of Corynebacterium species for fermentation is a common approach .

Chemical Reactions Analysis

Types of Reactions: Inosinate 5’-diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Inosinate 5’-diphosphate has a wide range of applications in scientific research:

Mechanism of Action

Inosinate 5’-diphosphate exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Inosinate 5’-diphosphate is unique due to its role as a diphosphate ester, which allows it to participate in specific biochemical reactions that are not possible for monophosphate or triphosphate nucleotides. Its involvement in both purine biosynthesis and signal transduction pathways highlights its versatility and importance in cellular metabolism .

Properties

IUPAC Name

[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O11P2/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXZQMKKFWMMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O11P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861665
Record name 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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